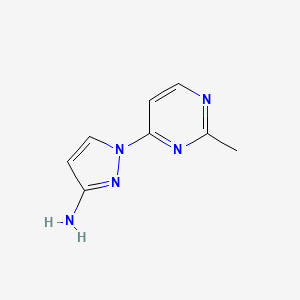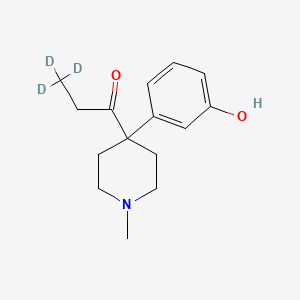
Ketobemidone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketobemidone-d3 is a deuterated form of ketobemidone, a powerful synthetic opioid analgesic. It is used primarily in scientific research as a stable isotope-labeled compound. Ketobemidone itself is known for its effectiveness in treating severe pain, comparable to morphine, and possesses some NMDA-antagonist properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ketobemidone-d3 involves the incorporation of deuterium atoms into the ketobemidone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for ketobemidone involves the alkylation of (3-methoxyphenyl)acetonitrile with bis(2-chloroethyl)methylamine, followed by reaction with ethylmagnesium bromide, and finally O-demethylation with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure the incorporation of deuterium atoms. The use of deuterated reagents and solvents would be optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ketobemidone-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Ketobemidone can be oxidized to form norketobemidone, which retains some of the analgesic properties.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: Various substitution reactions can occur on the aromatic ring or the piperidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions
Major Products
Oxidation: Norketobemidone
Reduction: Alcohol derivatives of ketobemidone
Substitution: Halogenated ketobemidone derivatives
Aplicaciones Científicas De Investigación
Ketobemidone-d3 is used extensively in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its interactions with opioid receptors and its metabolic pathways.
Medicine: Research on its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new analgesic drugs and in quality control processes
Mecanismo De Acción
Ketobemidone-d3 exerts its effects primarily through its action on opioid receptors. It acts as an agonist at the mu, kappa, and delta opioid receptors, leading to analgesic effects. Additionally, it has NMDA-antagonist properties, which contribute to its effectiveness in treating certain types of pain that do not respond well to other opioids .
Comparación Con Compuestos Similares
Similar Compounds
Morphine: Another powerful opioid analgesic with similar pain-relieving properties.
Methadone: Used for pain management and in the treatment of opioid dependence.
Fentanyl: A highly potent synthetic opioid used for severe pain management.
Uniqueness
Ketobemidone-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various scientific studies .
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
250.35 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C15H21NO2/c1-3-14(18)15(7-9-16(2)10-8-15)12-5-4-6-13(17)11-12/h4-6,11,17H,3,7-10H2,1-2H3/i1D3 |
Clave InChI |
ALFGKMXHOUSVAD-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O |
SMILES canónico |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


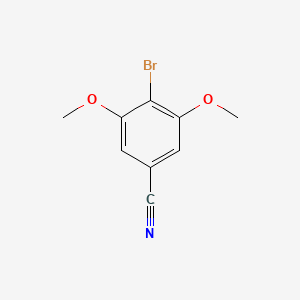

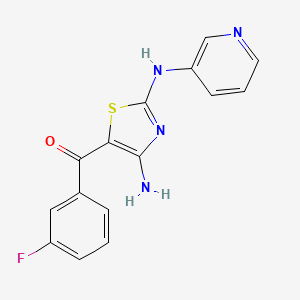
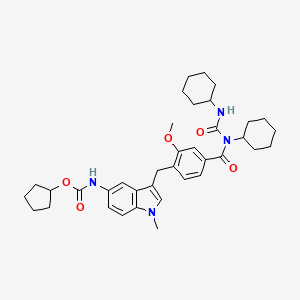
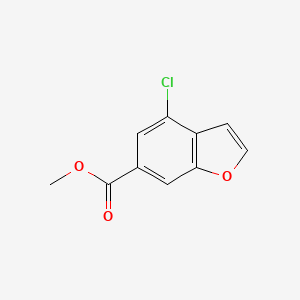
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)



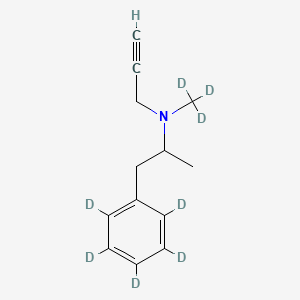

![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
